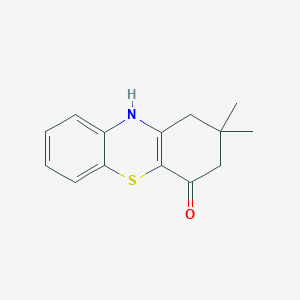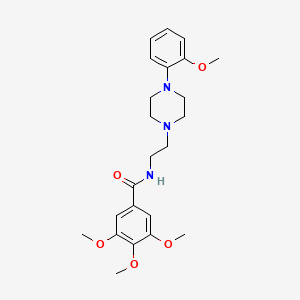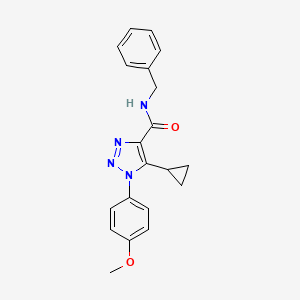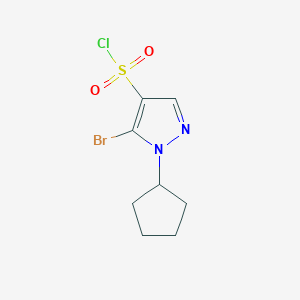![molecular formula C13H9BrN2O B2664603 3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one CAS No. 755026-53-0](/img/structure/B2664603.png)
3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one
Übersicht
Beschreibung
“3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one” is a chemical compound. It is related to the 10,11-dihydro-5H-dibenzo[b,f]azepine unit . This unit has been used in the design and synthesis of novel host materials for highly efficient green and red organic light-emitting diodes .
Synthesis Analysis
The synthesis of compounds related to “3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one” involves the use of donor groups, triphenylamine (TPA) and carbazole (CZ), attached at different positions of the central core . A new synthetic method for 10-arylated dibenzo[b,f]azepines was developed, which involved the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include hydrohalogenation and arylation . The hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline was a crucial step, which proceeded in a syn-selective manner without forming any detectable over-addition product .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
- Tautomeric Forms and Dimeric Associations : Research on dibenzodiazepinones has revealed significant insights into their tautomeric forms and dimeric associations. One study examined the differences in dimeric association via hydrogen-bond bridging between the cyclic amide entities of dibenzodiazepinones. It highlighted the structural variations between parent compounds and their derivatives, discussing the potential presence of amino-oxo (lactam) and hydroxyimine (lactim) tautomeric forms and the implications for intermolecular tautomerism (Keller, Bhadbhade, & Read, 2012).
Synthetic Methods and Derivatives
Novel Synthetic Routes : An innovative approach for synthesizing dibenzo-fused seven-membered nitrogen heterocycles, including 5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one, using a tandem reduction-lactamization sequence has been developed. This method offers a streamlined synthesis process, yielding the target heterocycles with high efficiency (Bunce & Schammerhorn, 2006).
Palladium-Catalyzed Domino Synthesis : A palladium-catalyzed domino synthesis method for 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines has been explored, demonstrating the sequence of intermolecular mono-N-benzylation followed by intramolecular N′-arylation. This process highlights the utility of palladium catalysis in constructing complex nitrogen heterocycles (Laha, Tummalapalli, & Gupta, 2014).
Biological Activity of Structural Derivatives : A study synthesized and evaluated a series of 5H-dibenzo[b,e][1,4]diazepin-11(10H)-one derivatives for anti-proliferative activity against cancer cell lines. One compound showed potent tumor growth inhibition, indicating the potential for developing new cancer therapeutics based on the dibenzodiazepinone scaffold (Kumar et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-9-12(7-8)15-10-3-1-2-4-11(10)16-13(9)17/h1-7,15H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKNIAACUFZSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=CC(=C3)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)
![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)





![N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide](/img/structure/B2664538.png)
![Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2664539.png)
![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)

![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)